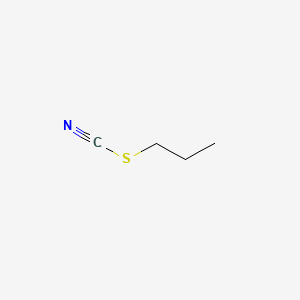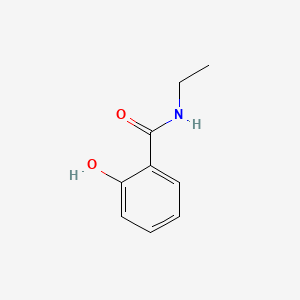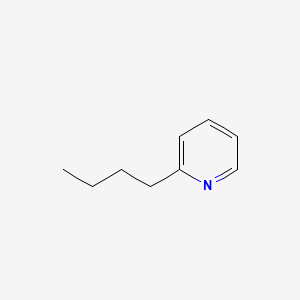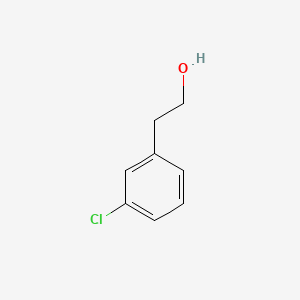
Triisopentylamine
Übersicht
Beschreibung
Triisopentylamine, also known as Triisoamylamine, is a chemical compound with the linear formula [(CH3)2CHCH2CH2]3N . It has a molecular weight of 227.43 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula [(CH3)2CHCH2CH2]3N . This indicates that the molecule consists of three isopentyl groups attached to a central nitrogen atom.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.433 . The boiling point is between 265-270 °C , and it has a density of 0.782 g/mL at 20 °C .
Wissenschaftliche Forschungsanwendungen
Photovoltaic Materials
Triisopentylamine and its derivatives, specifically triarylamine, have been extensively utilized in the development of opto- and electro-active materials. Their unique electron donating and transporting capabilities, along with their special propeller starburst molecular structure, make them highly efficient in solar cell applications. This is particularly evident in organic photovoltaic functional materials, where triarylamine as an electron donor has significantly improved the conversion efficiency of next-generation solar cells, including dye-sensitized solar cells (Ning & Tian, 2009).
Extraction of Chromium(VI)
Triisooctylamine, a derivative of this compound, has been employed for extracting Chromium(VI) from various acid solutions. This extraction is based on an ion-exchange reaction, which is prominent in amine-Cr(VI) extraction systems. The study demonstrates that at low acidities, the ion-exchange mechanism is predominant, while at higher acidities, Chromium(VI) is coextracted with acids like HCl or HBr (Huang, Chen, & Kuo, 1991).
Ammonia Substitute in Tetrazole Synthesis
Tritylamine, another derivative, acts as an effective ammonia surrogate in the Ugi tetrazole synthesis. This is important as N-Unsubstituted α-aminotetrazoles, which are synthesized through this method, have significant biological activities. The process offers an alternative route to access difficult-to-obtain derivatives (Zhao, Boltjes, Herdtweck, & Dömling, 2013).
Separation of Metals
Triisooctylamine is also effective in the separation of metals. It has been used to completely separate copper from cobalt in chloride-containing aqueous solutions. This demonstrates its potential in metal recovery and purification processes (Logeat, Mankowski, Molinier, & Lenzi, 1982).
Corrosion Inhibition
Tributylamine, a compound related to this compound, has been studied for its potential as a volatile inhibitor of hydrogen sulfide corrosion in steels. This shows its applicability in preventing corrosion, especially in environments where hydrogen sulfide is present (Kashkovskiy, Kuznetsov, & Kazansky, 2012).
Construction Material Admixtures
In the construction industry, triisopropanolamine is used as an admixture to accelerate the setting and hardening process of cement pastes. This demonstrates its utility in enhancing the properties of construction materials (Aggoun, Cheikh-Zouaoui, Chikh, & Duval, 2008).
Safety and Hazards
Triisopentylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It’s labeled with the GHS05 pictogram, indicating that it’s a skin corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Relevant Papers
One relevant paper titled “High-Performance Kinetic Hydrate Inhibition with Poly(N-isopropyl methacrylamide) and this compound Oxide Surprising Concentration-Dependent Results” discusses the use of this compound in combination with Poly(N-isopropyl methacrylamide) for kinetic hydrate inhibition . The paper highlights the exceptional performance of this blend, better than any other blend observed so far .
Wirkmechanismus
Target of Action
Triisopentylamine, also known as Triisoamylamine, is a chemical compound used in various applications, including proteomics research . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physical state of this compound is liquid, and it has a density of 0.782 g/mL at 20 °C . These properties could influence how this compound interacts with its environment and its subsequent actions.
Biochemische Analyse
Biochemical Properties
Triisopentylamine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions involves the binding of this compound to the active sites of proteases, thereby influencing their activity and specificity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects on cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . This binding can result in conformational changes in the enzymes, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable at room temperature, with a boiling point of 265-270°C . Its degradation products and long-term effects on cellular function need to be carefully monitored in in vitro and in vivo studies . Over time, this compound may lead to alterations in cellular processes, which can be observed through changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular functions, while at high doses, it can lead to toxic or adverse effects . For instance, high doses of this compound may cause cellular toxicity, leading to cell death or impaired cellular functions . It is essential to determine the threshold effects and optimal dosages of this compound in animal studies to avoid potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . For example, this compound may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake and localization of this compound within cellular compartments . Additionally, binding proteins may interact with this compound, affecting its distribution and accumulation in specific tissues . The transport and distribution of this compound are essential for its biological activity and effectiveness in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components . The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in various cellular compartments .
Eigenschaften
IUPAC Name |
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVUSSUOYHTOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060946 | |
| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triisopentylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
645-41-0 | |
| Record name | 3-Methyl-N,N-bis(3-methylbutyl)-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Triisopentylamine in enhancing the performance of low sulfur diesel fuel?
A1: [] this compound is a key component in a novel low sulfur diesel lubricant formulation. While the exact mechanism of action is not detailed in the research, the lubricant containing this compound is reported to improve the lubrication properties of low sulfur diesel fuel without negatively impacting the fuel's performance. This suggests that this compound may contribute to reducing friction and wear within diesel engines operating on low sulfur fuel. You can find more details about this application in the paper "Low sulfur diesel lubricant" on Semantic Scholar: .
Q2: Can this compound participate in chemical reactions relevant to organic synthesis?
A2: [] Yes, this compound can act as an alkylating agent in palladium-catalyzed amine exchange reactions. Research demonstrates that this compound can transfer its alkyl group to o-phenylenediamine in the presence of a palladium catalyst, leading to the formation of benzimidazoles. This highlights the potential of this compound as a reagent in organic synthesis, specifically for constructing nitrogen-containing heterocycles. This reaction is further explored in the paper "An Efficient Synthesis of Benzimidazoles via Palladium-Catalyzed Amine Exchange Reaction from Trialkylamines to o-Phenylenediamine in an Aqueous Medium": .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




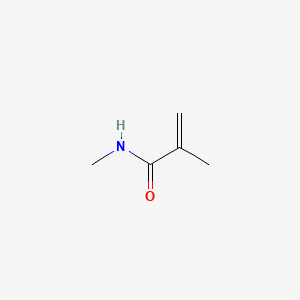
![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)
